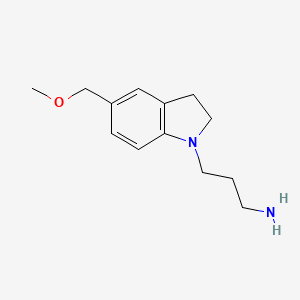

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline ring system, which is a saturated form of indole, and a propan-1-amine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the following steps:

Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Attachment of the Propan-1-amine Side Chain: This step involves the alkylation of the indoline ring with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline ring, to form indole derivatives.

Reduction: Reduction reactions can further saturate the indoline ring or reduce any functional groups present.

Substitution: The methoxymethyl group and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Indole derivatives.

Reduction: Saturated indoline derivatives.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with various molecular targets. The indoline ring system can interact with enzymes and receptors, modulating their activity. The methoxymethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

3-(Indolin-1-yl)propan-1-amine: Lacks the methoxymethyl group, which may affect its biological activity and solubility.

N-Isopropyl-3-(5-methoxyindolin-1-yl)propan-1-amine: Contains an isopropyl group, which may alter its pharmacokinetic properties.

1-(3-(Isopropylamino)propyl)indolin-7-ol: Features a hydroxyl group, which may influence its reactivity and interaction with biological targets.

Uniqueness

The presence of the methoxymethyl group in 3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine distinguishes it from other similar compounds. This group can enhance the compound’s lipophilicity and potentially improve its biological activity and pharmacokinetic properties.

Biological Activity

3-(5-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following features:

- Indole Moiety : The presence of the indole ring, which is often associated with various biological activities.

- Methoxymethyl Group : This substitution enhances the compound's solubility, potentially improving its pharmacokinetic properties.

- Molecular Formula : C13H16N2O, with a molecular weight of approximately 234.29 g/mol.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It appears to interact with viral enzymes or receptors, which may inhibit viral replication. Preliminary studies have shown efficacy against certain viruses, suggesting potential for development as an antiviral agent.

Anticancer Potential

The compound's structure suggests possible anticancer properties. Indole derivatives are known to modulate cell signaling pathways involved in cancer progression. Studies have indicated that this compound may influence key pathways associated with tumor growth and metastasis .

Anti-inflammatory Effects

Initial investigations suggest that this compound may also possess anti-inflammatory properties. This could make it a candidate for treating conditions characterized by excessive inflammation, although further research is necessary to confirm these effects.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Receptors : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzymes : It may inhibit enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Functions as a growth regulator in plants |

| Tryptophan | Essential amino acid | Precursor to serotonin; crucial for neurotransmission |

| Serotonin | Neurotransmitter | Involved in mood regulation; derived from tryptophan |

This table highlights the unique substitution pattern of this compound, which confers distinct biological activities compared to other indole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity Study : A study demonstrated that the compound inhibited the replication of specific viruses by targeting viral enzymes, showing promise as a potential antiviral agent.

- Anticancer Research : In vitro studies indicated that this compound reduced cell viability in various cancer cell lines, suggesting its role in inhibiting cancer cell proliferation .

- Anti-inflammatory Investigation : Preliminary findings indicated a reduction in inflammatory markers upon treatment with this compound in animal models, warranting further investigation into its therapeutic potential for inflammatory diseases.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |

InChI |

InChI=1S/C13H20N2O/c1-16-10-11-3-4-13-12(9-11)5-8-15(13)7-2-6-14/h3-4,9H,2,5-8,10,14H2,1H3 |

InChI Key |

XFQPEPIFKOGTOW-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC2=C(C=C1)N(CC2)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.